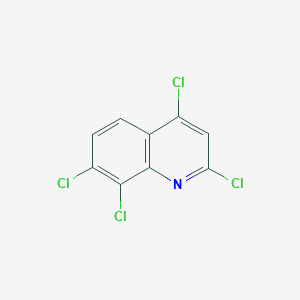

2,4,7,8-Tetrachloroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H3Cl4N |

|---|---|

Molecular Weight |

266.9 g/mol |

IUPAC Name |

2,4,7,8-tetrachloroquinoline |

InChI |

InChI=1S/C9H3Cl4N/c10-5-2-1-4-6(11)3-7(12)14-9(4)8(5)13/h1-3H |

InChI Key |

MMSSLYYCRPSIKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Mechanistic Investigations of 2,4,7,8 Tetrachloroquinoline Transformations

Elucidation of Fundamental Reaction Pathways in Polychlorinated Aromatic Systems

Polychlorinated aromatic systems, including polychlorinated quinolines, primarily undergo transformations through a few fundamental pathways. The high degree of halogenation renders the aromatic ring exceptionally electron-poor, making it highly susceptible to nucleophilic attack.

The principal reaction pathway for compounds like 2,4,7,8-tetrachloroquinoline is Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a stabilized anionic intermediate. The electron-withdrawing nature of the other chlorine atoms and the quinoline (B57606) nitrogen atom is crucial for stabilizing this intermediate, thereby facilitating the reaction.

Another significant pathway involves metal-catalyzed cross-coupling reactions . These transformations, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms. These reactions proceed via catalytic cycles involving transition metals, typically palladium, which can insert into the carbon-chlorine bond.

Reductive dehalogenation represents a third pathway, where one or more chlorine atoms are replaced by hydrogen. This can be achieved using various reducing agents, often in the presence of a catalyst like palladium on carbon (Pd/C) with a hydrogen source.

Detailed Mechanistic Analyses of Nucleophilic Substitution Reactions

Nucleophilic substitution on the this compound ring is a cornerstone of its chemistry. The reaction almost exclusively follows the SNAr mechanism, which is characteristic of highly electrophilic aromatic halides. ksu.edu.sarammohancollege.ac.in This two-step process is distinct from SN1 and SN2 reactions. rammohancollege.ac.in

The mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms bearing a chlorine atom. In the quinoline system, the C2 and C4 positions are particularly activated toward nucleophilic attack due to their proximity to the electron-withdrawing ring nitrogen. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the aromatic system and onto the electronegative nitrogen atom.

Loss of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Studies on simpler chloroquinolines have shown that 4-chloroquinolines can exhibit higher reactivity towards certain nucleophiles compared to 2-chloroquinolines, although both positions are highly activated. researchgate.net For this compound, the relative reactivity would be influenced by both electronic and steric factors. The C2 and C4 positions are the most likely sites for initial substitution. The choice between them often depends on the reaction conditions and the nature of the nucleophile.

| Position | Relative Reactivity to Nucleophilic Attack | Rationale |

| C2 | High | Activated by adjacent ring nitrogen (inductive effect and resonance stabilization of intermediate). |

| C4 | High | Activated by ring nitrogen through vinylogous conjugation, allowing for effective delocalization of negative charge in the intermediate. |

| C7 | Low | Part of the benzene (B151609) ring portion; less activated by the ring nitrogen compared to C2 and C4. |

| C8 | Low | Part of the benzene ring portion; less activated by the ring nitrogen. Steric hindrance from the peri-position relative to the nitrogen may also play a role. |

This table presents the expected relative reactivity based on established principles of quinoline chemistry.

Kinetic and Thermodynamic Characterization of this compound Reactivity

The kinetics of SNAr reactions involving this compound are expected to follow second-order rate laws, being first-order in both the quinoline substrate and the nucleophile. rammohancollege.ac.in

Rate = k[this compound][Nucleophile]

The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is a key factor; the more stable the intermediate, the lower the activation energy and the faster the reaction. The strong electron-withdrawing effects of the four chlorine atoms and the quinoline nitrogen significantly stabilize this intermediate, suggesting that this compound would be highly reactive towards strong nucleophiles.

Thermodynamically, these substitution reactions are generally favorable, especially with strong nucleophiles, as they result in the formation of a stable aromatic product and the expulsion of a stable chloride ion.

Several factors influence the reaction kinetics:

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | The nucleophile participates in the rate-determining step. More potent nucleophiles lower the activation energy for the formation of the Meisenheimer complex. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. | These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. They also help stabilize the charged Meisenheimer intermediate. Polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding. ksu.edu.sa |

| Leaving Group | Good leaving groups (stable anions) are required. | Chloride is an effective leaving group. The C-Cl bond is broken in the second, typically fast, step. |

| Temperature | Higher temperatures increase the rate. | Provides the necessary activation energy for the reaction to proceed, consistent with Arrhenius theory. |

This table summarizes the expected kinetic influences on the reactivity of this compound in nucleophilic substitution reactions.

Role of Catalysis in Directing Reaction Outcomes

While nucleophilic substitution is a primary pathway, transition-metal catalysis is essential for achieving a broader range of transformations, particularly for forming C-C and C-N bonds that are difficult to access via SNAr reactions. Palladium-based catalysts are most common, but complexes of rhodium, iron, and copper have also been used for functionalizing quinoline systems. nih.govmdpi.comrsc.org

For cross-coupling reactions like the Suzuki-Miyaura coupling (reacting with a boronic acid) or the Buchwald-Hartwig amination (reacting with an amine), a common catalytic cycle involving a palladium catalyst is proposed. nih.gov

A generalized Pd(0)/Pd(II) catalytic cycle for a Suzuki coupling at one of the C-Cl positions would involve:

Oxidative Addition: A low-valent Pd(0) complex oxidatively inserts into one of the C-Cl bonds of the tetrachloroquinoline. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate, an arylpalladium(II) halide.

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂) coordinates to the palladium center. In the presence of a base, the organic group (R) is transferred from the boron atom to the palladium, displacing the halide and forming an arylpalladium(II)-R complex.

Reductive Elimination: The two organic groups on the palladium center (the quinolinyl group and the R group) couple and are eliminated from the metal center. This step forms the new C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Throughout this cycle, various species such as palladacycles can be formed as key intermediates. nih.gov For other metals like Rh(III), the cycle can involve steps like C-H activation and the formation of seven-membered rhodacycle intermediates before reductive elimination. nih.gov

The choice of ligand coordinated to the metal center is critical as it profoundly influences the catalyst's stability, activity, and selectivity. nih.gov Ligand design can alter the steric and electronic environment of the metal, thereby modifying the rates of individual steps in the catalytic cycle.

Steric Properties: Bulky ligands (e.g., large phosphines like P(t-Bu)₃ or N-heterocyclic carbenes) can promote the reductive elimination step and may also impart regioselectivity, favoring reaction at a less sterically hindered C-Cl bond.

Electronic Properties: Electron-donating ligands can increase the electron density on the metal center, which generally accelerates the oxidative addition step. Conversely, they can slow down reductive elimination. The optimal ligand is one that balances these opposing effects.

Bite Angle (for bidentate ligands): The geometry of bidentate or pincer ligands, such as the quinoline-based PNN pincer ligands developed for iron catalysts, can enforce a specific coordination geometry on the metal. rsc.org This pre-organization can stabilize catalytic intermediates and prevent catalyst deactivation pathways, leading to more robust and efficient catalytic systems.

| Ligand Type | Example(s) | Influence on Mechanism |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Modulate steric and electronic properties. Bulky, electron-rich phosphines often enhance catalytic activity for C-Cl bond activation. |

| Bidentate Phosphines | dppf, Xantphos | Control the geometry around the metal center (bite angle), influencing the ease of reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with metals, creating robust catalysts that are often highly active. |

| Pincer Ligands | PNN, PCP | Provide high thermal stability and can prevent catalyst decomposition, leading to higher turnover numbers. rsc.org |

This table outlines the role of different ligand classes in modifying catalytic reactions involving substrates like this compound.

Iv. Structure Activity Relationship Sar Investigations of 2,4,7,8 Tetrachloroquinoline Analogues

Methodological Frameworks for SAR Analysis

The investigation of SAR for quinoline (B57606) derivatives employs a range of experimental and computational techniques to build predictive models. These frameworks allow researchers to systematically correlate structural features with chemical or biological endpoints.

Quantitative Structure-Activity Relationship (QSAR): QSAR represents a classic ligand-based approach where statistical methods are used to correlate physicochemical or structural properties of molecules (descriptors) with their activity. nih.gov For quinoline analogues, these descriptors can be categorized by their dimensionality, including 1D properties like molecular weight, 2D descriptors such as molecular connectivity indices that describe topology and branching, and 3D descriptors that account for the molecule's spatial arrangement. nih.gov A typical QSAR study on a series of quinoline analogues would involve developing a mathematical model that links these descriptors to a measured outcome, such as reaction rate or binding affinity. jneonatalsurg.com The quality of a QSAR model is often assessed using statistical parameters like the Pearson correlation coefficient (r) or the Spearman rank correlation coefficient (rs). nih.gov

Structure-Based Drug Design (SBDD): In contrast to QSAR, SBDD relies on the known three-dimensional structure of a molecular target, such as an enzyme or receptor. nih.govjneonatalsurg.com For 2,4,7,8-tetrachloroquinoline analogues, if a specific protein target were identified, SBDD methods like molecular docking could be used to predict the binding mode and affinity of the analogues within the target's active site. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. This information provides a rational basis for designing new analogues with improved complementarity to the target. nih.gov Hybrid methodologies that integrate both QSAR and SBDD have been developed to create more robust predictive models for antitubercular agents, including quinoline derivatives. jneonatalsurg.com

Correlation Analysis: This technique quantifies the relationship between molecular structure and chemical reactivity. researchgate.net A prominent example is the Hammett equation, which compares the effect of a substituent on a given reaction with its effect on a standard reaction. researchgate.net This approach is valuable for understanding how electron-donating or electron-withdrawing substituents on the quinoline ring system influence reaction rates and equilibria. researchgate.net

| Methodology | Principle | Key Application for Quinolines | Relevant Descriptors/Parameters |

|---|---|---|---|

| QSAR | Statistical correlation of molecular descriptors with activity. nih.gov | Predicting reactivity or biological activity based on physicochemical properties. jneonatalsurg.com | Molecular weight, LogP, connectivity indices, electronic parameters. nih.gov |

| SBDD | Utilizes 3D structure of a molecular target to guide design. jneonatalsurg.com | Designing analogues with enhanced binding to a specific protein target. nih.gov | Binding affinity (IC50, Ki), docking scores, intermolecular contacts. |

| DFT/MESP | Quantum chemical calculations of electronic structure and potential. mdpi.com | Analyzing substituent effects on electronic distribution and reactivity sites. nih.gov | MESP minima (Vmin), orbital energies (HOMO/LUMO), atomic charges. mdpi.comnih.gov |

| Correlation Analysis | Quantifies relationships between structure and reactivity (e.g., Hammett plot). researchgate.net | Evaluating the electronic influence of substituents on reaction rates. researchgate.net | Hammett constants (σ), reaction rate constants (k). researchgate.net |

Correlation Between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of this compound is dictated by its unique molecular structure, which features a fused heterocyclic (pyridine) and carbocyclic (benzene) ring system. The chlorine atoms at positions 2, 4, 7, and 8 significantly modulate this reactivity.

The quinoline ring system is inherently electron-deficient, a characteristic amplified by the presence of the electronegative nitrogen atom. nih.gov This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the α (2-) and γ (4-) positions relative to the ring nitrogen. researchgate.net The nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution reaction. researchgate.netnumberanalytics.com Therefore, the chlorine atoms at C2 and C4 of this compound are the most labile and prone to displacement by nucleophiles. The reactivity at these positions is generally higher than at C7 and C8 on the benzene (B151609) portion of the molecule.

The correlation between structure and reactivity can be systematically studied by creating analogues where the chlorine atoms are replaced by other groups. For example, replacing a chlorine with an electron-donating group (EDG) like a methoxy (B1213986) group (-OCH₃) would decrease the reactivity towards nucleophiles at that position, while replacing it with a stronger electron-withdrawing group (EWG) like a nitro group (-NO₂) would enhance it. numberanalytics.comscience.gov

| Analogue Structure (Modification at C4) | Nature of C4-Substituent | Electronic Effect | Predicted Relative Reactivity at C4 (SNAr) |

|---|---|---|---|

| 2,7,8-trichloro-4-nitroquinoline | Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -R) | Highest |

| This compound | Chloro (-Cl) | Electron-Withdrawing (-I, +R weak) | High |

| 2,7,8-trichloro-4-fluoroquinoline | Fluoro (-F) | Strongly Electron-Withdrawing (-I) | High (F is a better leaving group in some SNAr) |

| 4-methoxy-2,7,8-trichloroquinoline | Methoxy (-OCH₃) | Electron-Donating (+R, -I) | Low |

Influence of Substituent Position and Electronic Nature on Intramolecular and Intermolecular Interactions

The position and electronic properties (inductive and resonance effects) of substituents on the tetrachloroquinoline scaffold profoundly influence both intramolecular electronic distribution and the potential for intermolecular interactions.

Intramolecular Interactions: The electron-withdrawing nature of the four chlorine atoms in this compound creates significant polarization within the molecule. The carbon atoms directly bonded to chlorine (C2, C4, C7, C8) become electrophilic. The electron density is pulled from the π-system towards these substituents, a phenomenon that can be quantified using DFT calculations to analyze atomic charges and MESP surfaces. mdpi.com The nitrogen atom at position 1, with its lone pair of electrons, remains a site of high electron density and a primary center of basicity, although this basicity is reduced by the cumulative inductive pull of the four chlorine atoms. researchgate.net

Replacing one of the chlorine atoms with a different substituent can drastically alter this internal electronic landscape.

Electron-Donating Groups (EDGs): An EDG like an amino (-NH₂) or hydroxyl (-OH) group, particularly at positions 7 or 8, would donate electron density into the benzene ring through resonance. stpeters.co.inlibretexts.org This would increase the electron density of the ring system and could influence the reactivity at the other chloro-substituted positions.

Electron-Withdrawing Groups (EWGs): An EWG like a cyano (-CN) or nitro (-NO₂) group would further deplete the ring of electron density, making it even more susceptible to nucleophilic attack and decreasing its basicity. science.gov

Intermolecular Interactions: The specific pattern of electron-rich and electron-deficient zones across the molecule dictates its non-covalent interactions with other molecules. The electronegative chlorine atoms and the ring nitrogen are potential hydrogen bond acceptors. The planar aromatic surface allows for π-π stacking interactions. Modifying the substituents provides a direct way to tune these interactions. For instance, introducing a hydrogen bond donor (e.g., -NH₂) or a stronger acceptor (e.g., a carbonyl group) would fundamentally change the molecule's interaction profile. The introduction of aryl or arylvinyl substituents can be used to create donor-π-acceptor systems, leading to intramolecular charge transfer (ICT) properties. nih.gov

| Substituent (at C7) | Electronic Nature | Effect on Quinoline Ring Electron Density | Primary Intermolecular Interaction Potential |

|---|---|---|---|

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decreases | Weak Hydrogen Bond Acceptor, Halogen Bonding |

| -OH (Hydroxyl) | Electron-Donating (Resonance) | Increases | Hydrogen Bond Donor & Acceptor |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance & Inductive) | Strongly Decreases | Strong Hydrogen Bond Acceptor, π-stacking |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Slightly Increases | Hydrophobic Interactions, van der Waals |

V. Advanced Spectroscopic and Structural Characterization of 2,4,7,8 Tetrachloroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds, including halogenated quinolines. creative-biostructure.comslideshare.netjchps.com By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, enabling the unambiguous differentiation between isomers. creative-biostructure.comyoutube.com

For 2,4,7,8-Tetrachloroquinoline, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution. Protons are anticipated only at positions 3, 5, and 6 of the quinoline (B57606) ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent chlorine atoms and the anisotropic effects of the aromatic system. The proton at C-3 would likely appear as a singlet, significantly downfield due to the influence of the adjacent nitrogen and the chlorine at C-4. The protons at C-5 and C-6 would appear as an AX or AB system (two doublets), with their coupling constant revealing their ortho relationship.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. sciepub.com The carbons bearing chlorine atoms (C-2, C-4, C-7, C-8) would exhibit significant downfield shifts compared to the unsubstituted quinoline.

Advanced 2D NMR techniques are crucial for confirming assignments. ethz.ch

COSY (Correlation Spectroscopy) would establish the connectivity between the protons on C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom (H-3 to C-3, H-5 to C-5, and H-6 to C-6).

These combined techniques allow for the complete and unambiguous structural elucidation of this compound and enable its clear differentiation from other tetrachloroquinoline isomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related chloroquinolines. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~152 |

| C-3 | ~7.5 - 7.8 (s) | ~125 |

| C-4 | - | ~145 |

| C-4a | - | ~128 |

| C-5 | ~7.8 - 8.1 (d) | ~129 |

| C-6 | ~7.4 - 7.6 (d) | ~127 |

| C-7 | - | ~138 |

| C-8 | - | ~135 |

| C-8a | - | ~149 |

s = singlet, d = doublet

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with extremely high accuracy. thermofisher.com For this compound (C₉H₃Cl₄N), HRMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its molecular formula. thermofisher.com

A key feature in the mass spectrum of a polychlorinated compound is the characteristic isotopic pattern caused by the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. For a molecule containing four chlorine atoms, the molecular ion region will display a cluster of peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity ratio, providing definitive evidence for the number of chlorine atoms present.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure by observing how it breaks apart. wikipedia.org The fragmentation of quinoline derivatives upon ionization typically involves characteristic losses. researchgate.netrsc.orgnih.gov For this compound, expected fragmentation pathways include:

Sequential loss of chlorine radicals (•Cl): This would lead to fragment ions at [M-Cl]⁺, [M-2Cl]⁺, etc.

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing aromatic rings, resulting in the formation of a chloronaphthalene-type fragment ion. rsc.org

Loss of dichlorocarbene (B158193) (:CCl₂): This could occur from the pyridine (B92270) ring portion of the molecule.

The precise masses of these fragment ions, as determined by HRMS, help to confirm their elemental compositions and support the proposed structure. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Description | Calculated m/z (for ³⁵Cl) |

| [C₉H₃³⁵Cl₄N]⁺ | Molecular Ion (M⁺) | 292.9094 |

| [C₉H₃³⁵Cl₃³⁷ClN]⁺ | M+2 Isotope | 294.9065 |

| [C₉H₃³⁵Cl₂³⁷Cl₂N]⁺ | M+4 Isotope | 296.9035 |

| [C₉H₃³⁵Cl³⁷Cl₃N]⁺ | M+6 Isotope | 298.9006 |

| [C₉H₃³⁷Cl₄N]⁺ | M+8 Isotope | 300.8976 |

| [C₉H₃³⁵Cl₃N]⁺ | [M-Cl]⁺ | 257.9405 |

| [C₈H₃³⁵Cl₄]⁺ | [M-HCN]⁺ | 265.9140 |

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one could obtain an exact molecular model, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Table 3: Typical Bond Lengths and Angles Expected from X-ray Crystallography of this compound (Based on data from related halogenated aromatic structures)

| Parameter | Expected Value |

| C-Cl Bond Length | 1.72 - 1.75 Å |

| Aromatic C-C Bond Length | 1.37 - 1.42 Å |

| Aromatic C-N Bond Length | 1.32 - 1.38 Å |

| C-C-C Bond Angle (in ring) | ~120° |

| C-N-C Bond Angle (in ring) | ~118° |

| C-C-Cl Bond Angle | ~120° |

Electronic Absorption and Emission Spectroscopy for Photophysical System Characterization

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules, which are determined by their electronic structure. mdpi.comnih.gov These techniques provide information on how the molecule interacts with light.

The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic quinoline system. researchgate.net Unsubstituted quinoline typically shows several absorption bands. The presence of four electron-withdrawing chlorine atoms is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline, along with changes in the molar extinction coefficients (ε). academie-sciences.fr The specific positions of the chlorine atoms influence the extent of these shifts.

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent. nih.gov The fluorescence properties, including the emission wavelength, quantum yield (Φ_F), and fluorescence lifetime (τ_F), are highly sensitive to the molecular structure and environment. The heavy atom effect from the four chlorine atoms in this compound would likely enhance intersystem crossing to the triplet state, which could potentially quench fluorescence and lead to a lower fluorescence quantum yield compared to non-halogenated analogues. nih.gov

Table 4: Representative Photophysical Data for Chloroquinoline Derivatives (Illustrative data to indicate expected ranges)

| Compound Type | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |

| Chloroquinoline | Methanol | ~280, ~315 | ~350 - 400 |

| Dichloroquinoline | Acetonitrile | ~290, ~325 | ~360 - 420 |

| Tetrachloro-derivative (Predicted) | Dichloromethane | ~300 - 340 | Emission may be weak |

Vibrational Spectroscopy (Infrared, Raman) for Bond and Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These techniques are complementary and are used to identify the types of chemical bonds and functional groups present. mdpi.com

For this compound, the vibrational spectrum would be characterized by several key features:

C-Cl Stretching Vibrations: Strong absorptions in the IR spectrum are expected in the low-frequency region, typically between 850 cm⁻¹ and 550 cm⁻¹. spectroscopyonline.comnist.gov The exact frequencies can help distinguish between different isomers.

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically appear in the 1650-1400 cm⁻¹ region. researchgate.net

C-H Vibrations: The remaining C-H bonds (at positions 3, 5, and 6) would give rise to stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 900-650 cm⁻¹ region. The pattern of these bending modes can be diagnostic of the substitution pattern on the aromatic rings. researchgate.net

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bonds, which may be weak in the IR spectrum. acs.org A combined analysis of both IR and Raman spectra, often supported by theoretical calculations using methods like Density Functional Theory (DFT), allows for a detailed and confident assignment of the observed vibrational modes to specific molecular motions. nih.govnih.gov

Table 5: Characteristic Vibrational Frequencies for this compound (Predicted values based on data for related compounds)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |

| Aromatic C=C / C=N Ring Stretch | IR, Raman | 1650 - 1400 |

| C-H In-Plane Bend | IR, Raman | 1300 - 1000 |

| C-H Out-of-Plane Bend | IR | 900 - 650 |

| C-Cl Stretch | IR, Raman | 850 - 550 |

Vi. Theoretical Chemistry and Computational Modeling of 2,4,7,8 Tetrachloroquinoline Systems

Quantum Mechanical Investigations

Quantum mechanical methods are foundational to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting a wide array of molecular properties. For a molecule like 2,4,7,8-tetrachloroquinoline, DFT calculations would typically be performed using a functional, such as B3LYP, in combination with a basis set, for instance, 6-311++G(d,p).

Electronic Structure: DFT would be used to calculate the optimized molecular geometry, bond lengths, and bond angles. It would also determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Reactivity: DFT-based descriptors are used to predict the reactive sites of a molecule. A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution and indicate regions susceptible to electrophilic or nucleophilic attack. Other reactivity descriptors that can be calculated include electronegativity, chemical hardness, and softness. researchgate.netdergipark.org.tr

Spectroscopic Properties: DFT is a powerful tool for predicting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate and help assign experimental FT-IR and Raman spectra. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This data is illustrative and not based on actual published research for this specific compound.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Ab Initio Methods for High-Accuracy Molecular Property Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide higher accuracy for properties like electron correlation energies and interaction energies, serving as a benchmark for DFT results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or in a crystalline state, would provide insights into its dynamic behavior. These simulations could reveal stable conformations of the molecule and detail the nature of its intermolecular interactions, such as π-π stacking or halogen bonding, which are crucial for understanding its physical properties and how it interacts with other molecules.

Computational Reaction Pathway Elucidation and Transition State Analysis

For any proposed chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy, which is a key determinant of the reaction rate. This analysis is vital for understanding reaction mechanisms and predicting the feasibility of synthetic routes.

In Silico Modeling of Molecular Interactions

Ligand-Target Binding Prediction Methodologies

In the context of drug discovery or toxicology, understanding how a molecule like this compound interacts with biological macromolecules (targets) is crucial.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For this compound, docking studies could screen for potential protein targets and predict the binding affinity (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) at the binding site.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to the docked complex to provide a more accurate estimation of the binding free energy, which is directly related to the binding affinity.

Structure-Based Computational Design Approaches

Structure-based computational design is a powerful methodology in medicinal chemistry for the discovery and optimization of new bioactive compounds. This approach relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design ligands with high affinity and selectivity. For a molecule like this compound, these computational techniques can be instrumental in identifying potential biological targets and designing novel derivatives with enhanced therapeutic properties. The primary methods employed in structure-based design include molecular docking, pharmacophore modeling, and virtual screening.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, as well as the binding affinity. nih.govmdpi.com This method is crucial for understanding the interactions between a ligand and its receptor at the molecular level. In the context of this compound, docking studies would involve placing the molecule into the binding site of a known or predicted protein target. The software then calculates the most stable binding poses and estimates the binding energy, often expressed as a docking score. nih.gov For instance, in studies involving other quinoline (B57606) derivatives, molecular docking has been successfully used to predict their binding affinity to the active site of enzymes like HIV reverse transcriptase. nih.gov The interactions of the chloro-substituted quinoline core with specific amino acid residues in the binding pocket would be analyzed to guide the design of more potent inhibitors. nih.gov

Pharmacophore modeling is another key aspect of structure-based design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for biological activity. benthamdirect.comnih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov By analyzing the binding site of a target protein, a structure-based pharmacophore model can be generated. frontiersin.org This model can then be used as a 3D query to screen large compound libraries to identify molecules that possess the required features for binding. frontiersin.orgacs.org For this compound, a pharmacophore model could be developed based on its interactions within a hypothetical binding site, highlighting the role of the quinoline scaffold and the chlorine atoms in target recognition.

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org Structure-based virtual screening utilizes molecular docking to screen these libraries against the 3D structure of a target protein. nih.gov This approach allows for the efficient identification of potential hit compounds from vast chemical spaces, which can then be prioritized for experimental testing. Novel quinoline analogs have been identified as potential inhibitors for various targets through virtual screening campaigns. acs.orgnih.gov

The application of these structure-based computational design approaches to this compound would involve a systematic workflow. Initially, a relevant biological target would be identified. The 3D structure of this target would then be used for molecular docking studies with this compound to predict its binding mode and affinity. Based on these interactions, a pharmacophore model could be constructed to guide the design of new derivatives or to screen for existing compounds with similar properties. The following interactive table illustrates the type of data that could be generated from a hypothetical molecular docking study of this compound and its designed analogs against a putative protein kinase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|---|---|---|---|

| This compound | -8.5 | Lys72, Leu78, Val83, Asp145 | 1 (with Asp145) | Leu78, Val83 |

| Analog 1 (4-amino derivative) | -9.2 | Lys72, Leu78, Val83, Asp145, Glu91 | 2 (with Asp145, Glu91) | Leu78, Val83 |

| Analog 2 (7-methoxy derivative) | -8.9 | Lys72, Leu78, Val83, Asp145, Phe146 | 1 (with Asp145) | Leu78, Val83, Phe146 |

| Analog 3 (8-hydroxyl derivative) | -9.5 | Lys72, Leu78, Val83, Asp145, Ser147 | 2 (with Asp145, Ser147) | Leu78, Val83 |

This integrated computational approach, combining molecular docking, pharmacophore modeling, and virtual screening, provides a rational basis for the design of novel this compound derivatives with potentially improved biological activity and selectivity.

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the use of This compound as a building block in chemical synthesis and materials science for the applications outlined in your request.

The search did not yield any studies on its role as an intermediate in the synthesis of novel heterocyclic systems or multisubstituted aromatic compounds. Furthermore, no information was found regarding its application in advanced materials science, including the development of functional organic materials, its integration into polymeric or supramolecular architectures, or its use in optoelectronic components.

While research exists for other polychlorinated quinolines and various quinoline derivatives in these fields, the specific isomer this compound is not featured in the retrieved results. Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline.

Vii. Research Applications of 2,4,7,8 Tetrachloroquinoline As a Building Block in Chemical Synthesis and Materials Science

Catalysis and Ligand Design

The quinoline (B57606) framework is a prominent structural motif in the design of ligands for various catalytic transformations. The nitrogen atom within the quinoline ring can act as a coordination site for metal centers, and further functionalization of the ring system allows for the tuning of the electronic and steric properties of the resulting ligands. Polychlorinated quinolines, such as 2,4,7,8-tetrachloroquinoline, offer a platform for introducing a variety of functional groups through substitution of the chlorine atoms.

The development of novel catalysts often relies on the synthesis of complex organic molecules that can coordinate to a metal center and facilitate a specific chemical reaction. This compound could serve as a precursor for such molecules. The chlorine atoms can be replaced by various nucleophiles, such as amines, phosphines, or thiols, to introduce coordinating groups. acs.org The differential reactivity of the chlorine atoms at the 2-, 4-, 7-, and 8-positions could potentially allow for sequential and regioselective functionalization.

For instance, the chlorine atoms at the 2- and 4-positions of the quinoline ring are generally more reactive towards nucleophilic substitution than those on the benzene (B151609) ring portion (7- and 8-positions). researchgate.netfirsthope.co.in This difference in reactivity could be exploited to selectively introduce different functional groups at these positions, leading to the synthesis of multifunctional ligands. These ligands could then be used to create catalysts for a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Table 1: Potential Functionalization Reactions of this compound for Catalyst Precursor Synthesis (Hypothetical)

| Reagent/Catalyst | Potential Product | Application in Catalysis |

| Primary/Secondary Amine | Amino-substituted quinoline | Precursor for N-donor ligands |

| Phosphine (B1218219) Nucleophile | Phosphino-substituted quinoline | Precursor for P-donor ligands |

| Thiol/Thiolate | Thioether-substituted quinoline | Precursor for S-donor ligands |

| Organometallic Reagent (e.g., Grignard, Organolithium) | Alkyl/Aryl-substituted quinoline | Modification of steric/electronic properties |

This table is illustrative and based on the known reactivity of other chloroquinolines. Specific reaction conditions and outcomes for this compound would require experimental verification.

The quinoline core can serve as a rigid scaffold for the construction of both homogeneous and heterogeneous catalysts. By attaching appropriate coordinating groups to the this compound backbone, it is possible to design ligands with specific geometries and electronic properties.

In homogeneous catalysis , ligands derived from this compound could be used to prepare soluble metal complexes. The ability to introduce multiple and different coordinating groups could lead to the formation of polydentate ligands, which can form highly stable and selective catalysts. For example, the synthesis of a bidentate P,N-ligand could be envisioned through the selective substitution of two chlorine atoms with phosphine and amino groups.

For heterogeneous catalysis , functionalized quinolines derived from the tetrachloro-precursor could be immobilized on solid supports. This can be achieved by introducing a functional group that can be covalently attached to a material like silica (B1680970) or a polymer resin. The resulting supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling.

Table 2: Potential Ligand Scaffolds Derived from this compound (Hypothetical)

| Ligand Type | Potential Synthesis Route from this compound | Potential Catalytic Application |

| Bidentate (N,N) | Sequential substitution with two different nitrogen nucleophiles | Asymmetric catalysis |

| Bidentate (P,N) | Sequential substitution with a phosphine and a nitrogen nucleophile | Cross-coupling reactions |

| Tridentate | Stepwise substitution with three coordinating groups | Polymerization reactions |

| Immobilized Ligand | Substitution with a functional group for attachment to a solid support | Continuous flow catalysis |

This table is illustrative and based on established principles of ligand design and the reactivity of related chloroquinolines. The synthesis and application of these specific ligand scaffolds from this compound have not been reported.

Viii. Concluding Remarks and Future Research Perspectives for 2,4,7,8 Tetrachloroquinoline

Current Challenges and Limitations in Synthetic and Mechanistic Studies

The synthesis of polysubstituted quinolines, including polychlorinated variants like 2,4,7,8-tetrachloroquinoline, presents several challenges. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and can suffer from a lack of regioselectivity, which is a significant hurdle when aiming for a specific substitution pattern as seen in this compound. nih.govmdpi.com

Key challenges in the synthesis and mechanistic understanding of such compounds include:

Regiocontrol: Achieving the precise placement of four chlorine atoms at the 2, 4, 7, and 8 positions of the quinoline ring is a significant synthetic challenge. Many classical methods may yield mixtures of isomers, necessitating complex purification steps.

Harsh Reaction Conditions: The use of strong acids and high temperatures in traditional quinoline syntheses can be incompatible with various functional groups and may lead to undesired side reactions. mdpi.com

Limited Substrate Scope: Some modern synthetic methods, while milder, may have a limited substrate scope, potentially excluding the specific precursors required for the synthesis of this compound.

Mechanistic Elucidation: Understanding the precise reaction mechanisms for the formation of polychlorinated quinolines is often complex. Elucidating these pathways is crucial for optimizing reaction conditions and improving yields. Mechanistic studies for some multi-component reactions leading to polyhydroquinolines have revealed multiple possible pathways, highlighting the complexity of these transformations. rsc.org

Future Directions in Advanced Synthetic Methodologies

The future of synthesizing complex quinoline derivatives like this compound lies in the development of more efficient, selective, and sustainable methods. futuremarketinsights.com Several promising areas of research are emerging:

C-H Bond Activation: Transition-metal-catalyzed C-H bond activation has become a powerful tool for the synthesis of functionalized quinolines. mdpi.comnih.gov This approach allows for the direct introduction of substituents onto the quinoline core, potentially offering a more direct and efficient route to polychlorinated derivatives.

Photoredox Catalysis: Photo-induced oxidative cyclization and other photoredox-catalyzed reactions provide mild and environmentally friendly alternatives to traditional methods for quinoline synthesis. mdpi.com

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of quinoline derivatives.

Metal-Free Synthesis: The development of metal-free synthetic routes is a growing area of interest due to the reduced cost and toxicity associated with transition metal catalysts. nih.govacs.org These methods often rely on the use of organocatalysts or iodine-mediated reactions.

| Synthetic Approach | Potential Advantages for Polychlorinated Quinolines |

| C-H Bond Activation | High regioselectivity, potential for direct chlorination. |

| Photoredox Catalysis | Mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Enhanced reaction control, improved safety and scalability. |

| Metal-Free Synthesis | Reduced cost and toxicity, avoidance of metal contamination. |

Advancements in Theoretical and Computational Predictions

Computational chemistry plays an increasingly important role in understanding and predicting the properties of halogenated organic molecules. rsc.org For this compound, theoretical and computational methods can provide valuable insights into:

Molecular Structure and Properties: Density Functional Theory (DFT) calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. acs.org This information is crucial for understanding its reactivity and potential applications.

Reaction Mechanisms: Computational modeling can help to elucidate the mechanisms of synthetic reactions, identify key intermediates and transition states, and rationalize the observed regioselectivity.

Non-covalent Interactions: The presence of multiple chlorine atoms allows for the formation of halogen bonds, which are non-covalent interactions that can influence the crystal packing and biological activity of the molecule. nih.gov Computational tools are essential for studying these interactions.

Drug-Likeness and Pharmacokinetics: In silico methods like SwissADME can be used to predict the physicochemical and pharmacokinetic properties of halogenated quinoline derivatives, aiding in the early stages of drug discovery. acs.org

Emerging Interdisciplinary Research Opportunities in Chemical Science

The unique electronic and structural features of polychlorinated quinolines like this compound open up avenues for interdisciplinary research:

Materials Science: Polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which quinolines belong, are being explored for applications in organic electronics. scholaris.ca The introduction of multiple chlorine atoms can modulate the electronic properties of the quinoline ring system, making it a potential candidate for use in organic light-emitting diodes (OLEDs) or organic semiconductors.

Medicinal Chemistry: Halogenation is a common strategy in drug design to enhance the potency and metabolic stability of drug candidates. mdpi.com While many quinoline derivatives have been investigated for their biological activities, the specific potential of this compound remains to be explored. nih.govscribd.com Future research could focus on its potential as an antimicrobial, antiviral, or anticancer agent.

Environmental Science: Polychlorinated aromatic compounds are a class of persistent organic pollutants. researchgate.netmdpi.com Understanding the environmental fate and potential for biodegradation of this compound would be an important area of interdisciplinary research, potentially involving collaborations between chemists and environmental microbiologists. The study of PAH-degrading bacteria could provide insights into potential bioremediation strategies. nih.gov

Supramolecular Chemistry: The ability of halogenated compounds to form halogen bonds can be exploited in the design of novel supramolecular assemblies and cocrystals. researchgate.net The specific arrangement of chlorine atoms in this compound could lead to unique and predictable self-assembly behaviors.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,4,7,8-tetrachloroquinoline, and how do they aid in structural elucidation?

- Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–850 cm⁻¹) and aromatic C-H vibrations. Use KBr pellets for solid samples to confirm substituent positions .

- NMR Spectroscopy :

- ¹H NMR : Reveals proton environments; deshielding effects from chlorine substituents cause distinct splitting patterns. For example, aromatic protons adjacent to Cl atoms show downfield shifts (~δ 7.5–8.5 ppm) .

- ¹³C NMR : Distinguishes carbon types (e.g., quaternary carbons bonded to Cl vs. CH groups). Chlorine’s inductive effect shifts carbons upfield by ~10–20 ppm .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M]⁺ for C₉H₃Cl₄N at ~262 m/z) and fragmentation patterns (e.g., loss of Cl· radicals) .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- Answer :

- Chlorination of Quinoline : Direct chlorination using Cl₂ or SOCl₂ under controlled conditions. Challenges include regioselectivity; excess Cl₂ may lead to over-chlorination or byproducts (e.g., 2,4,6-trichloro derivatives) .

- Multi-step Synthesis : Starting from aniline derivatives, cyclization via Gould-Jacobs reaction followed by selective chlorination. Requires precise temperature control (e.g., 80–120°C) to avoid ring-opening side reactions .

- Catalytic Methods : Pd/C or CuCl₂ catalysts improve yield but may introduce metal contamination, requiring post-synthesis purification (e.g., column chromatography) .

Q. How does this compound interact with biological systems in preliminary assays?

- Answer :

- Enzyme Inhibition : The compound’s planar structure and Cl substituents enable π-π stacking with enzyme active sites (e.g., cytochrome P450). IC₅₀ values are typically determined via fluorometric assays .

- Membrane Permeability : LogP ~3.5 (calculated) suggests moderate lipophilicity, aiding cellular uptake. Validate using Caco-2 cell monolayers with LC-MS quantification .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Answer :

- Source Analysis : Compare purity levels (e.g., HPLC ≥98% vs. lower-grade batches) and synthetic routes (e.g., trace metal residues from catalysts affecting assays) .

- Assay Conditions : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and control for solvent effects (e.g., DMSO ≤0.1% v/v). Replicate studies across independent labs .

- Computational Modeling : Use DFT calculations to predict binding affinities and compare with experimental IC₅₀ values. Address discrepancies via molecular dynamics simulations .

Q. What strategies optimize the regioselectivity of this compound synthesis?

- Answer :

- Directing Groups : Introduce temporary substituents (e.g., -NO₂) to block undesired chlorination sites. Remove via reduction (e.g., H₂/Pd) post-synthesis .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Cl⁻ nucleophilicity for electrophilic aromatic substitution. Avoid protic solvents to minimize side reactions .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) ensures sequential chlorination. Monitor via TLC or in-situ IR .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

- Answer :

- Fluorine Substitution : Replacing Cl with F at position 8 increases electronegativity, enhancing hydrogen-bonding potential. LogP decreases by ~0.5 units, improving aqueous solubility .

- Methylation : Adding -CH₃ at position 2 sterically hinders π-stacking but increases metabolic stability (e.g., t₁/₂ in liver microsomes rises from 2.1 to 4.3 hours) .

- Data Validation : Compare melting points (e.g., unmodified: 145–147°C vs. 8-F derivative: 132–134°C) and XRD crystal structures to confirm modifications .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 8.52 (d, J=5.6 Hz, 1H) | H5 in quinoline ring |

| ¹³C NMR | δ 148.2 (C-Cl) | Quaternary carbon bonded to Cl |

| IR | 750 cm⁻¹ (C-Cl stretch) | Aromatic chlorination confirmed |

| MS (EI) | m/z 262 [M]⁺ | Molecular ion peak |

Table 2 : Comparative Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) * | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 3.5 | 0.45 |

| 8-Fluoro Analog | 8.7 ± 0.9 | 3.0 | 0.78 |

| 2-Methyl Derivative | 15.8 ± 2.1 | 4.1 | 0.32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.